molecular formula C10H9NO5S B11812622 3-(Methylsulfonamido)benzofuran-2-carboxylicacid

3-(Methylsulfonamido)benzofuran-2-carboxylicacid

Cat. No.: B11812622
M. Wt: 255.25 g/mol
InChI Key: FTAGTUPGKFMGRN-UHFFFAOYSA-N
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Description

3-(Methylsulfonamido)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO5S It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonamido)benzofuran-2-carboxylic acid typically involves the introduction of a methylsulfonamido group to a benzofuran core. One common method involves the reaction of benzofuran-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for 3-(Methylsulfonamido)benzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Methylsulfonamido)benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonamido)benzofuran-2-carboxylic acid is unique due to the presence of the methylsulfonamido group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

3-(methanesulfonamido)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9NO5S/c1-17(14,15)11-8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5,11H,1H3,(H,12,13)

InChI Key

FTAGTUPGKFMGRN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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